Quinolizinium, bromide
CAS No.: 1004-95-1
Cat. No.: VC7931841
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004-95-1 |
|---|---|
| Molecular Formula | C9H8BrN |
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | quinolizin-5-ium;bromide |
| Standard InChI | InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1 |
| Standard InChI Key | VKQSJVGUTKKLAD-UHFFFAOYSA-M |
| SMILES | C1=CC=[N+]2C=CC=CC2=C1.[Br-] |
| Canonical SMILES | C1=CC=[N+]2C=CC=CC2=C1.[Br-] |
Introduction
Chemical Architecture and Nomenclature
Core Structural Features
The quinolizinium cation consists of a bicyclic system comprising a pyridine ring fused to a benzene ring, creating a planar, aromatic structure with delocalized π-electrons. Bromide serves as the counterion to balance the positive charge localized on the nitrogen atom. X-ray crystallographic analyses reveal bond lengths of 1.34-1.41 Å for the C-N bonds and 1.39-1.42 Å for adjacent C-C bonds, confirming aromatic character .
Table 1: Structural Parameters of Quinolizinium Bromide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| Benzo[b]quinolizinium bromide | C₁₃H₁₀BrN | 260.13 | 202130 |
| 1-Bromoquinolizinium bromide | C₉H₇Br₂N | 288.97 | 10946149 |
Substituent Effects on Electronic Structure
Derivatization at the 2-, 3-, or 8-positions significantly alters electron distribution. Methoxy groups at the 4-position of aryl substituents increase electron density at the quinolizinium core by +0.12 eV, while nitro groups induce a -0.18 eV shift, as measured through cyclic voltammetry . These electronic modifications directly influence DNA-binding constants (K = 2×10⁴ - 2×10⁵ M⁻¹) and fluorescence quantum yields (Φ = 0.15-0.42) .
Synthetic Methodologies
Cyclodehydration Approaches
The parent quinolizinium bromide is synthesized through acid-catalyzed cyclodehydration of N-(2-bromobenzyl)pyridinium precursors. Using 48% HBr at reflux yields the bicyclic core in 57% efficiency, with reaction kinetics following second-order rate constants (k = 3.8×10⁻³ M⁻¹s⁻¹ at 110°C) .
Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Catalyst | Yield (%) | Product λₐbs (nm) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₂Cl₂ | 38 | 372 |
| 3-Thienyl | Pd(dppf)₂Cl₂·CH₂Cl₂ | 49 | 398 |
| 2-Naphthyl | Pd(PPh₃)₂Cl₂ | 17 | 415 |
Reaction conditions: 1.5 eq boronic acid, 5 mol% catalyst, KF base in THF/H₂O (3:1), 80°C, 12h .
Physicochemical Characterization
Spectroscopic Properties
UV-Vis spectra show characteristic absorption bands at 350-420 nm (ε = 8,200-14,500 M⁻¹cm⁻¹) corresponding to π→π* transitions. Fluorescence emission exhibits large Stokes shifts (Δλ = 85-132 nm) with solvent-dependent quantum yields:
Table 3: Photophysical Parameters in Various Solvents
| Solvent | λₑₘ (nm) | Φ | τ (ns) |
|---|---|---|---|
| Methanol | 492 | 0.32 | 4.7 |
| Acetonitrile | 528 | 0.18 | 3.1 |
| DCM | 465 | 0.41 | 5.9 |
Biological Applications
Antimalarial Activity
Benzo[b]quinolizinium derivatives demonstrate potent activity against Plasmodium falciparum 3D7 strains (EC₅₀ = 2.1-6.7 nM), surpassing chloroquine efficacy by 18-56 fold. Mechanistic studies reveal dual action:
-
Inhibition of indoleamine 2,3-dioxygenase-1 (IDO-1) with Kᵢ = 4.8 μM
-
Disruption of hemozoin crystallization via π-π stacking (ΔG = -9.3 kcal/mol)
Anticancer Mechanisms
Diarylquinolizinium derivatives exhibit selective cytotoxicity against leukemia cells (GI₅₀ = 0.28 μM) through:
-
DNA intercalation (K = 2.3×10⁵ M⁻¹)
-
Topoisomerase II inhibition (IC₅₀ = 1.7 μM)
-
Mitochondrial membrane depolarization (ΔΨm = -82 mV at 5 μM)
Table 4: Cytotoxicity Profile of Selected Derivatives
| Compound | HCT116 (μM) | Jurkat (μM) | Selectivity Index |
|---|---|---|---|
| 3j | 12.4 | 0.31 | 40.0 |
| 3d | 8.7 | 0.28 | 31.1 |
| 3a | 23.1 | 1.04 | 22.2 |
Materials Science Applications
Fluorosolvatochromic Probes
3-Arylnaphtho[1,2-b]quinolizinium bromides display solvent-dependent emission shifts of 63-127 nm. The empirical polarity scale ET(30) correlates with emission energy (R² = 0.94) through the relationship:
This enables quantitative polarity measurement in microenvironments .
Charge-Transfer Materials
Time-resolved fluorescence reveals excited-state charge separation lifetimes of 2.3-4.1 ps in donor-acceptor systems. Transient absorption spectra show characteristic radical cation peaks at 510 nm and 680 nm, confirming photoinduced electron transfer efficiencies of 89-94% .
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